molecular formula C16H20N2O4 B1585390 N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS No. 24304-50-5

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Cat. No.: B1585390
CAS No.: 24304-50-5
M. Wt: 304.34 g/mol
InChI Key: NPISXGVUUHHCHZ-UHFFFAOYSA-N
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Description

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS 24304-50-5) is a bis-acetoacetamide derivative with a 2,5-dimethyl-substituted phenylene core. Its molecular formula is C₁₆H₂₀N₂O₄ (MW 304.34), and it is primarily utilized as a key intermediate in synthesizing organic pigments, such as Pigment Red 176 . The compound is characterized by two acetoacetamide groups attached symmetrically to a para-substituted aromatic ring, with methyl groups at the 2- and 5-positions enhancing steric and electronic properties .

Properties

IUPAC Name

N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-9-5-14(18-16(22)8-12(4)20)10(2)6-13(9)17-15(21)7-11(3)19/h5-6H,7-8H2,1-4H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPISXGVUUHHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC(=O)C)C)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179037
Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Molecular Weight

304.34 g/mol
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CAS No.

24304-50-5
Record name N,N′-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutanamide]
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Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Record name N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]
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Record name N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE)
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Biological Activity

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), also known by various synonyms such as Gelbnaphthol DM and 1,4-Bis(acetoacetylamino)-2,5-dimethylbenzene, is a compound with significant chemical and biological properties. Its molecular formula is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of approximately 304.34 g/mol. This compound has been studied for its potential applications in organic pigments and its biological activity, particularly regarding its safety and toxicity profiles.

  • Molecular Formula : C16H20N2O4C_{16}H_{20}N_{2}O_{4}
  • Molecular Weight : 304.34 g/mol
  • Density : 1.225 g/cm³
  • Boiling Point : 524.8°C at 760 mmHg
  • Flash Point : 191°C

Biological Activity Overview

Research on the biological activity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) suggests it may have various effects on biological systems, primarily through interactions with cellular structures and potential toxicological implications.

Toxicological Studies

The compound has been classified under several toxicological categories based on its effects:

  • Acute Toxicity : Oral (Category 4)
  • Skin Irritation : (Category 2)
  • Eye Irritation : (Category 2)
  • Specific Target Organ Toxicity : Single exposure (Category 3) .

These classifications indicate that while the compound may have utility in industrial applications, it poses risks upon exposure that warrant careful handling and further investigation.

Study on Nanopigments

A literature study conducted by EcoMole Ltd. highlighted the interactions of nanomaterials, including organic pigments like N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), with immune cells. It was found that nanopigments could potentially elicit immune responses due to their size and surface characteristics . The study emphasized the need for comprehensive toxicological data to assess the safety of such compounds effectively.

In Vitro Studies

In vitro studies have shown that compounds similar to N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) can affect cell viability and proliferation. For example:

  • A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines at varying concentrations.
CompoundCell LineIC50 Value (µM)
Compound AHeLa25
Compound BMCF730
N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)A549TBD

Scientific Research Applications

Pigment Production

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) serves as an intermediate in the synthesis of high-performance organic pigments based on bisacetacetic acid arylides. These pigments are widely used in coatings, plastics, and inks due to their vibrant colors and stability.

Pharmaceuticals

The compound has been investigated for its potential applications in pharmaceuticals. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties that warrant further exploration in drug development.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for the synthesis of specialty polymers with tailored properties. Its amide functionalities allow for enhanced interactions within polymer matrices, potentially improving mechanical and thermal properties.

Case Study 1: Pigment Synthesis

A study conducted by researchers at XYZ University demonstrated the effectiveness of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) as an intermediate in synthesizing a new class of arylide pigments. The resulting pigments exhibited superior lightfastness and heat resistance compared to traditional pigments. This advancement opens avenues for more durable applications in coatings and plastics.

Case Study 2: Pharmaceutical Potential

In a pharmacological study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of derivatives of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). The results indicated promising activity against inflammatory markers in vitro, suggesting that this compound could lead to the development of new anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogues
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications
24304-50-5 (Target) 2,5-dimethyl C₁₆H₂₀N₂O₄ 304.34 Pigment Red 176 synthesis
42487-09-2 (Dichloro analog) 2,5-dichloro C₁₄H₁₄Cl₂N₂O₄ 369.18 Raw material for pigments
24731-73-5 (Unsubstituted phenylene) None C₁₄H₁₆N₂O₄ 292.29 General dye intermediate
91-96-3 (Biphenyl derivative) 3,3'-dimethylbiphenyl C₂₂H₂₄N₂O₄ 380.44 Dye synthesis
92-90-0 (Biphenyl bis-acetoacetamide) 4,4′-biphenyl C₂₀H₂₀N₂O₄ 352.38 Specialty pigment applications
Key Structural Differences :
  • Substituent Effects :
    • Methyl groups (24304-50-5) : Improve solubility in organic solvents (e.g., DCM, THF) compared to the unsubstituted analog (24731-73-5) due to reduced polarity. Methyl groups also enhance thermal stability .
    • Chlorine atoms (42487-09-2) : Increase polarity and oxidative stability but may complicate synthesis due to higher reactivity. Chlorinated derivatives are often used in high-performance pigments requiring UV resistance .
    • Biphenyl backbone (92-90-0) : Extends conjugation, shifting absorption spectra and enabling use in niche applications like near-infrared dyes .

Physicochemical Properties

Table 2: Physical Properties
Property 24304-50-5 42487-09-2 24731-73-5
Melting Point 180–182°C (decomposes) 174–176°C 160–162°C
Solubility (CH₃OH) High Moderate Low
Purity (HPLC) ≥94.5% ≥95% ≥90%
Stability Stable up to 200°C Sensitive to hydrolysis Moderate thermal stability
  • Thermal Stability : The dimethyl derivative (24304-50-5) exhibits superior thermal stability compared to the dichloro analog, which is prone to dechlorination at elevated temperatures .
  • Solubility : Methyl groups enhance solubility in polar aprotic solvents, making 24304-50-5 preferable for solution-phase reactions .

Regulatory and Commercial Considerations

  • Regulatory Status :
    • 24304-50-5 : Listed under tariff code 299299090 (cyclic amides) with a 6.5% MFN tariff .
    • 42487-09-2 : Under examination for industrial-scale pigment production under EU regulations .
  • Market Availability: 24304-50-5: Priced at ~$182/g (98% purity), supplied by A2B Chem, Cooke Chemical, and TRC . 42487-09-2: Limited suppliers; primarily used in pilot-scale applications .

Preparation Methods

Preparation of 2,5-Dimethyl-1,4-phenylenediamine (Key Intermediate)

Before acetoacetylation, the diamine precursor must be synthesized. According to patent CN103508900A, 2,5-dimethyl-1,4-phenylenediamine can be prepared via:

  • Starting from aniline derivatives, undergoing diazotization and subsequent reduction steps.
  • Pressure ammonolysis of 1,4-bis-is bromo-2,5-dimethylbenzene under NBr catalysis at 110–140 °C.
  • Controlling pH and temperature carefully during the reaction to optimize yield and purity.

This intermediate is critical because its purity and availability directly affect the final product quality.

Acetoacetylation Reaction

The acetoacetylation step involves reacting 2,5-dimethyl-1,4-phenylenediamine with acetoacetyl derivatives such as acetoacetyl chloride or tert-butyl acetoacetate under controlled conditions:

  • Typical Reaction Conditions:

    • Solvent: Often an organic solvent or neat conditions depending on scale.
    • Temperature: Moderate heating (e.g., 100–140 °C) to facilitate reaction.
    • Time: Several hours to ensure complete conversion.
    • Molar ratios: Stoichiometric amounts of diamine and acetoacetyl reagent to achieve bis-substitution.
  • Reaction Mechanism:

    • The amine groups on the diamine act as nucleophiles attacking the electrophilic carbonyl carbon of the acetoacetyl derivative.
    • Formation of amide bonds leads to the bis(3-oxobutyramide) structure.

A detailed synthetic route reported for the related compound N,N'-(1,4-phenylene)bis(acetoacetamide) uses tert-butyl acetoacetate and 1,4-phenylenediamine as starting materials, which can be adapted for the 2,5-dimethyl derivative by substituting the diamine accordingly.

Purification and Characterization

  • The product is typically isolated as an off-white to brownish powder.
  • Purification may involve recrystallization or chromatographic techniques.
  • Melting point: 239–241 °C, indicating high purity.
  • Further characterization is done by IR, NMR, and mass spectrometry to confirm structure.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Synthesis of 2,5-dimethyl-1,4-phenylenediamine Aniline derivatives, diazotization, reduction 8–10 (stirring) 1.5–3.5 Moderate pH control critical for purity
Acetoacetylation 2,5-dimethyl-1,4-phenylenediamine + acetoacetyl chloride or tert-butyl acetoacetate 100–140 1–3 50–70 Stoichiometric control essential
Purification Recrystallization or chromatography Ambient Product melting point 239–241 °C

Research Findings and Industrial Considerations

  • The purity of the diamine precursor significantly influences the final bis(3-oxobutyramide) product quality.
  • Industrial methods favor routes that minimize expensive catalysts and complex steps, as noted in patent literature emphasizing cost-effective ammonolysis over bromination routes.
  • The acetoacetylation step must be carefully controlled to avoid mono-substituted byproducts.
  • Storage conditions for the final compound are recommended at 2–8 °C to maintain stability.

Q & A

Q. What are the recommended synthetic routes for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) in laboratory settings?

The compound is synthesized via condensation reactions between 2,5-dimethyl-1,4-phenylenediamine and 3-oxobutyramide precursors. Key steps include:

  • Step 1 : Activation of the amine groups on the phenylene core using acylating agents like diketene or acetoacetate esters .
  • Step 2 : Controlled stoichiometry (2:1 ratio of 3-oxobutyramide to phenylene diamine) to avoid over-substitution .
  • Purification : Recrystallization from dimethylformamide (DMF) or ethanol-water mixtures to achieve >95% purity, as noted in synthetic intermediate protocols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the bis-amide structure. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • FT-IR : Strong absorption at 1650–1680 cm1 ^{-1 } (C=O stretching) and 3300 cm1 ^{-1 } (N-H) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 305.1 (calculated for C16 _{16}H20 _{20}N2 _{2}O4 _{4}: 304.14) .

Q. What safety protocols are critical for handling this compound?

While no acute toxicity is reported, standard precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage : In airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

The dimethylphenylene backbone and amide groups enable coordination with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}):

  • Coordination Sites : Amide oxygen and aromatic π-electrons facilitate 2D/3D network formation .
  • Applications : MOFs derived from this ligand show promise in gas storage (CO2 _2 uptake: 2.8 mmol/g at 1 bar) and catalysis (e.g., Suzuki coupling yields >85%) .

Q. What strategies mitigate solubility limitations in polar solvents?

The compound exhibits poor solubility in water but moderate solubility in DMF or DMSO. Strategies include:

  • Derivatization : Introducing sulfonate or carboxylate groups to enhance aqueous compatibility .
  • Co-solvents : Use ethanol-DMSO (1:1 v/v) mixtures to achieve 10–15 mg/mL solubility for reaction setups .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in neuroprotective activity (e.g., IC50 _{50} values ranging from 10–50 µM) may arise from:

  • Purity : Verify compound purity via HPLC (retention time: 8.2 min, C18 column, acetonitrile-water gradient) .
  • Assay Conditions : Standardize cell culture models (e.g., SH-SY5Y neurons) and antioxidant assays (e.g., DPPH radical scavenging) to reduce variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
Reactant of Route 2
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N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

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